molecular formula C9H14F3N3 B13344882 (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13344882
M. Wt: 221.22 g/mol
InChI Key: ARKDWQKMJJPPNG-UHFFFAOYSA-N
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Description

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a methanamine group attached to the pyrazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a trifluoromethyl group.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the pyrazole ring is replaced by the methanamine group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

  • 1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea
  • 1-Isobutyl-3-(3-trifluoromethyl-phenyl)urea

Comparison: Compared to these similar compounds, (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has a unique pyrazole ring structure, which can confer different chemical and biological properties. The presence of the methanamine group also distinguishes it from other trifluoromethyl-substituted compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C9H14F3N3

Molecular Weight

221.22 g/mol

IUPAC Name

[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C9H14F3N3/c1-6(2)5-15-7(4-13)3-8(14-15)9(10,11)12/h3,6H,4-5,13H2,1-2H3

InChI Key

ARKDWQKMJJPPNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(F)(F)F)CN

Origin of Product

United States

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